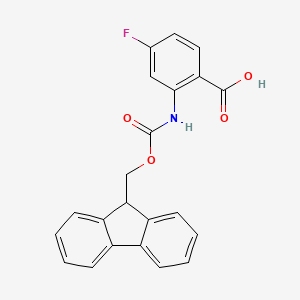

Fmoc-2-amino-4-fluorobenzoic acid

描述

Fmoc-2-amino-4-fluorobenzoic acid is a compound with the molecular formula C22H16FNO4 and a molecular weight of 377.38 g/mol . It is widely used in scientific research, particularly in the field of proteomics . The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis .

准备方法

Synthetic Routes and Reaction Conditions

One common method is through the reaction of the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The reaction conditions often involve the use of a base such as sodium bicarbonate in an aqueous dioxane solution .

Industrial Production Methods

Large-scale production of Fmoc-2-amino-4-fluorobenzoic acid can be achieved using a recyclable chiral auxiliary to form the corresponding nickel (II) complex with a glycine Schiff base. This complex is then alkylated under basic conditions, followed by disassembly to reclaim the chiral auxiliary and convert the product to the Fmoc derivative .

化学反应分析

Types of Reactions

Fmoc-2-amino-4-fluorobenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like piperidine for Fmoc group removal.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the removal of the Fmoc group using piperidine results in the formation of the free amine .

科学研究应用

Fmoc-2-amino-4-fluorobenzoic acid has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of peptides and other complex molecules.

Biology: The compound is employed in the study of protein interactions and functions.

Medicine: It is used in the development of pharmaceuticals and therapeutic agents.

Industry: The compound finds applications in the production of agrochemicals and dyes.

作用机制

The mechanism of action of Fmoc-2-amino-4-fluorobenzoic acid involves the protection of the amino group during peptide synthesis. The Fmoc group is introduced to the amino acid, preventing unwanted reactions at the amino site. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amine for further reactions .

相似化合物的比较

Similar Compounds

Fmoc-2-amino-4,4,4-trifluorobutanoic acid: Similar in structure but with a trifluoromethyl group instead of a fluorine atom.

Fmoc-4-aminobenzoic acid: Similar but lacks the fluorine atom at the 4-position.

Uniqueness

Fmoc-2-amino-4-fluorobenzoic acid is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity and interactions in chemical and biological systems .

生物活性

Fmoc-2-amino-4-fluorobenzoic acid (Fmoc-2-FBA) is a fluorinated aromatic compound primarily utilized in peptide synthesis. Its biological activity is largely tied to its role as a protecting group for amino acids, which is crucial for the successful assembly of peptides and proteins. This article explores the compound's biochemical properties, mechanisms of action, and its implications in various research fields.

Target of Action

Fmoc-2-FBA primarily targets the amine group of amino acids, acting as a protective group during peptide synthesis. This protection is essential to prevent unintended reactions that could disrupt the sequence of amino acids in a growing peptide chain.

Mode of Action

The compound operates by forming a reversible bond with the amino group, thereby safeguarding it from reacting with other reagents during synthesis. The Fmoc group can be removed under basic conditions (e.g., using piperidine), allowing the free amino group to participate in further reactions .

Role in Peptide Synthesis

Fmoc-2-FBA plays a significant role in solid-phase peptide synthesis (SPPS). The Fmoc strategy is favored due to its efficiency and ability to minimize racemization during the coupling process. The stability and reactivity of the Fmoc group contribute to high-quality peptide production .

Cellular Effects

While direct cellular effects of Fmoc-2-FBA are not extensively documented, its role in facilitating peptide synthesis indirectly influences various cellular processes, including cell signaling and metabolism. Peptides synthesized using this compound can be critical in studying protein interactions and functions.

Pharmacokinetics

The pharmacokinetics of Fmoc-2-FBA are largely dependent on the peptides into which it is incorporated. Its bioavailability and stability can vary based on the chemical environment during synthesis and subsequent biological applications.

Research Applications

Fmoc-2-FBA has diverse applications across several fields:

- Chemistry : Used extensively in synthesizing peptides and complex molecules.

- Biology : Facilitates studies on protein interactions and functions.

- Medicine : Plays a role in developing therapeutic agents and pharmaceuticals.

- Industry : Utilized in producing agrochemicals and dyes .

Case Studies and Research Findings

Several studies have highlighted the importance of Fmoc-2-FBA in peptide synthesis:

- Peptide Synthesis Efficiency : Research indicates that using Fmoc-protected amino acids significantly improves the efficiency of peptide synthesis, leading to higher yields with minimal side reactions .

- Fluorine's Influence : The presence of fluorine in Fmoc-2-FBA enhances electronic properties, potentially affecting molecular interactions within synthesized peptides. This property can be crucial for designing peptides with specific biological activities.

- Stability Studies : Long-term stability studies have shown that environmental factors such as light, temperature, and pH can affect the degradation of the Fmoc group, which may impact synthesis outcomes over time.

Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Contains a fluorine atom at position 4 | Enhances reactivity and specificity in peptide synthesis |

| Fmoc-4-amino-2-fluorobenzoic acid | Fluorine atom at position 2 | Similar protective function but different electronic properties |

| Fmoc-4-aminobenzoic acid | Lacks fluorine atom | Standard protecting group without enhanced reactivity |

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing Fmoc-2-amino-4-fluorobenzoic acid, and how can purity be ensured?

Methodological Answer: The synthesis typically involves protecting the amino group of 2-amino-4-fluorobenzoic acid with the Fmoc group using Fmoc-Osu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in the presence of a mild base (e.g., sodium carbonate) in dimethylformamide (DMF) at room temperature . Post-reaction, purification via reverse-phase HPLC is recommended to isolate the product from unreacted starting materials or side products. Analytical confirmation should include:

- ¹H/¹³C NMR to verify fluorine-induced deshielding effects and Fmoc-group integration.

- Mass spectrometry (MS) to confirm molecular weight (e.g., expected [M+H]⁺ ~ 385.4 g/mol).

- HPLC purity assessment (>95% for research-grade applications) .

Q. What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

Methodological Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR) :

- ¹⁹F NMR to confirm fluorine substitution at the 4-position and assess electronic effects .

- 2D NMR (COSY, HSQC) to resolve overlapping signals caused by aromatic protons or Fmoc-group complexity .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and detect trace impurities.

- Infrared Spectroscopy (IR) : Identify carbonyl stretches (e.g., Fmoc C=O at ~1700 cm⁻¹ and carboxylic acid C=O at ~1650 cm⁻¹) .

- X-ray Crystallography (if crystalline): Resolve absolute stereochemistry or packing interactions, though fluorine’s electron-withdrawing nature may complicate crystal growth .

Advanced Research Questions

Q. How can reaction yields be optimized when steric hindrance from the fluorine substituent impedes Fmoc protection?

Methodological Answer: Fluorine’s steric and electronic effects may reduce nucleophilic amine reactivity. Mitigation strategies include:

- Solvent Optimization : Use DMF/DCM mixtures to balance solubility and reaction kinetics.

- Temperature Modulation : Increase reaction temperature (e.g., 40–50°C) to enhance activation energy, but avoid Fmoc-group degradation.

- Catalytic Additives : Add 1-hydroxybenzotriazole (HOBt) or DMAP to accelerate carbamate formation .

- Stepwise Monitoring : Use TLC or in-situ FTIR to track reaction progress and adjust stoichiometry dynamically .

Q. How should researchers address discrepancies in NMR data for this compound derivatives?

Methodological Answer: Common discrepancies arise from:

- Solvent Artifacts : Ensure deuterated solvents (e.g., DMSO-d₆) are free from residual protonated solvents.

- Dynamic Exchange : Fluorine’s electronegativity may cause pH-dependent shifts in carboxylic acid protons. Buffer the sample to pH ~7.0 for consistency.

- Impurity Peaks : Cross-validate with HPLC-MS to rule out side products (e.g., incomplete deprotection or hydrolysis).

- Crystallographic Validation : If available, compare NMR-derived bond angles/distances with X-ray data .

Q. What are the best practices for long-term storage and handling to maintain compound stability?

Methodological Answer:

- Storage Conditions :

- Temperature : Store at 2–8°C in airtight, light-resistant containers to prevent Fmoc-group cleavage or carboxylic acid dimerization .

- Desiccation : Use silica gel packs to avoid moisture-induced hydrolysis.

- Handling :

Q. How does the fluorine substituent influence reactivity compared to non-fluorinated analogs (e.g., Fmoc-2-aminobenzoic acid)?

Methodological Answer: Fluorine’s electron-withdrawing effect alters reactivity in key ways:

- Peptide Coupling : Reduces nucleophilicity of the amine, requiring stronger coupling agents (e.g., HATU vs. HBTU).

- Acid Stability : Enhances resistance to acidic cleavage of the Fmoc group, enabling selective deprotection in multi-step syntheses.

- Hydrophobicity : Increases logP, impacting solubility in aqueous media (e.g., SPPS resins may require DMF/THF mixtures) .

Q. What strategies are recommended for integrating this compound into solid-phase peptide synthesis (SPPS)?

Methodological Answer:

- Resin Selection : Use Wang or Rink amide resins pre-loaded with the first amino acid.

- Coupling Conditions :

- Activate with HBTU/HOBt/DIPEA in DMF (4:1 molar ratio relative to resin loading).

- Double coupling (2 × 1 hour) to ensure >99% incorporation efficiency.

- Deprotection : Remove Fmoc with 20% piperidine in DMF , monitoring by Kaiser test.

- Fluorine-Specific Challenges : Pre-swell resins in DMF/DCM (1:1) to improve accessibility of sterically hindered sites .

Q. How can researchers resolve contradictions between theoretical and experimental mass spectrometry data?

Methodological Answer:

- Isotopic Pattern Analysis : Fluorine (monoisotopic) vs. chlorine/bromine (split peaks) to confirm elemental composition.

- Adduct Identification : Use ESI+/ESI– switching to distinguish [M+H]⁺ from [M+Na]⁺ or solvent adducts.

- Fragmentation Studies : Perform MS/MS to compare predicted vs. observed fragments (e.g., loss of Fmoc group [–177 Da]).

- Cross-Platform Validation : Compare HRMS (Orbitrap) with MALDI-TOF for mass accuracy .

属性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16FNO4/c23-13-9-10-18(21(25)26)20(11-13)24-22(27)28-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHESMLXNPOVJQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=CC(=C4)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。